molecular formula C18H18N4OS B2708174 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 1798538-63-2

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No.: B2708174
CAS No.: 1798538-63-2
M. Wt: 338.43
InChI Key: SSIPSGWECNDBLI-UHFFFAOYSA-N
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Description

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, a thiophene ring, and a phenyl ring .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it may involve the reaction of a 1,2,3-triazole with a piperidine derivative, followed by coupling with a thiophene-phenyl ketone .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole, piperidine, thiophene, and phenyl rings. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, piperidine, thiophene, and phenyl groups. For example, the 1,2,3-triazole could potentially participate in click reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and bonding of the functional groups. For example, the presence of the 1,2,3-triazole and piperidine rings could influence the compound’s polarity and solubility .

Scientific Research Applications

Synthesis and Biological Activity

A series of novel triazole analogues, including compounds related to the specified chemical structure, have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Compounds with specific moieties on the piperazine ring showed significant inhibition of bacterial growth, highlighting potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Material Science Applications

Research into derivatives of piperidin-4-yl compounds has provided insights into their thermal, optical, and structural properties. Studies include the synthesis of compounds characterized by spectroscopic techniques and single crystal X-ray diffraction, revealing their stability and potential applications in material science due to unique conformational and intermolecular interaction characteristics (Karthik et al., 2021).

Anticancer Potential

Certain piperidine derivatives have been synthesized and shown to possess antiproliferative activity against human leukemia cells. The most active compound in this series demonstrated significant potential to induce apoptosis, offering a pathway for the development of new anticancer therapies (Vinaya et al., 2011).

Analgesic Properties

The 4-(m-OH-phenyl)piperidines, a fragment of the morphine/benzomorphan opioids, have been synthesized and evaluated for analgesic properties. These compounds exhibit mu-selective agonist potency, varying from weak to morphine-like, offering insights into the development of new analgesic drugs (Loew et al., 1988).

Neuropharmacological Effects

The 5-HT(1A) receptor agonists, including specific piperidine derivatives, have been studied for their effects on mechanical allodynia in a rat model of trigeminal neuropathic pain. The compounds demonstrated dose-dependent decreases in hyperresponsiveness, suggesting potential for treating neuropathic pain (Deseure et al., 2002).

Properties

IUPAC Name

(4-thiophen-3-ylphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(15-3-1-14(2-4-15)16-7-12-24-13-16)21-9-5-17(6-10-21)22-11-8-19-20-22/h1-4,7-8,11-13,17H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIPSGWECNDBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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